3-(4H-Furo[3,2-b]indol-2-yl)prop-2-enamide
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Overview
Description
3-(4H-Furo[3,2-b]indol-2-yl)prop-2-enamide is a complex organic compound that features a unique fusion of furan and indole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4H-Furo[3,2-b]indol-2-yl)prop-2-enamide typically involves multi-step organic reactions. One common method starts with the preparation of the indole nucleus, followed by the introduction of the furan ring through cyclization reactions. The final step involves the formation of the prop-2-enamide group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and automated synthesis, can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(4H-Furo[3,2-b]indol-2-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
3-(4H-Furo[3,2-b]indol-2-yl)prop-2-enamide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound is used in biological assays to investigate its potential as an enzyme inhibitor or receptor ligand.
Medicine: Research focuses on its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4H-Furo[3,2-b]indol-2-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, blocking receptor signaling, or inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-carboxamide and indole-2-carboxamide share structural similarities with 3-(4H-Furo[3,2-b]indol-2-yl)prop-2-enamide.
Furan Derivatives: Compounds such as furo[3,2-b]pyrrole and furo[3,2-b]thiophene also exhibit similar ring structures.
Uniqueness
What sets this compound apart is its combined furan and indole rings, which confer unique chemical properties and biological activities. This fusion enhances its potential as a versatile scaffold for drug development and other applications .
Properties
CAS No. |
61082-84-6 |
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Molecular Formula |
C13H10N2O2 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
3-(4H-furo[3,2-b]indol-2-yl)prop-2-enamide |
InChI |
InChI=1S/C13H10N2O2/c14-12(16)6-5-8-7-11-13(17-8)9-3-1-2-4-10(9)15-11/h1-7,15H,(H2,14,16) |
InChI Key |
ZRNOPAMNPIATKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=C(O3)C=CC(=O)N |
Origin of Product |
United States |
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